Sumaresinol

Descripción general

Descripción

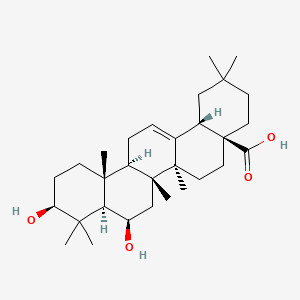

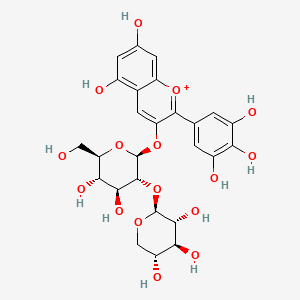

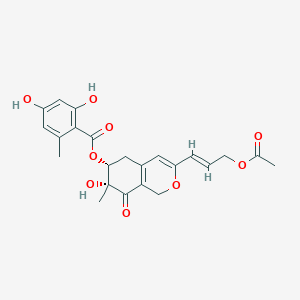

Sumaresinol is a naturally occurring lignan found in various plants such as flaxseed, sesame seed, and wheat bran. It is a secondary metabolite of the plant, and it has been studied extensively for its potential health benefits, including its ability to reduce inflammation, improve lipid metabolism, and provide antioxidant protection.

Aplicaciones Científicas De Investigación

Biomedicine

Summary of Application

Sumaresinol has been explored for its potential in biomedicine, particularly in the development of new composite materials for biomedical applications such as stents, orthopedic implants, and hearing aid components.

Methods of Application

Researchers have investigated the cytocompatibility and printability of composite materials incorporating Sumaresinol. Human cell types were cultivated on material discs to assess biological activity, and 3D (bio)printing techniques were employed to create precise models.

Results

The studies demonstrated that the composite material is not only cytocompatible but also supports the biological activity of human cells, including spreading, proliferation, and differentiation. The material’s suitability for 3D (bio)printing was confirmed, with the ability to produce well-defined structures and models .

Pharmacology

Summary of Application

In pharmacology, Sumaresinol’s derivatives have been studied for their therapeutic properties, including hepatoprotective, anti-cancer, and cardioprotective effects.

Methods of Application

Pharmacological studies often involve in vitro and in vivo experiments to evaluate the efficacy and safety of compounds derived from Sumaresinol. These studies may include assays to measure biological activities and drug metabolism.

Results

The outcomes have highlighted the potential of Sumaresinol derivatives as precursor molecules for drug development, showing significant biological activities that could be harnessed for therapeutic applications .

Chemistry

Summary of Application

In chemistry, Sumaresinol is of interest due to its complex molecular structure, which can be used to study various chemical reactions and interactions.

Methods of Application

Chemical analyses involving Sumaresinol typically include spectroscopy and chromatography to elucidate its structure and reactivity. The compound’s behavior in different chemical environments is also a subject of study.

Results

Research has provided insights into the molecular structure of Sumaresinol, revealing its potential for further chemical exploration and synthesis of related compounds .

Biochemistry

Summary of Application

Biochemically, Sumaresinol is examined for its role in biological processes and its interaction with other biomolecules.

Methods of Application

Biochemical studies may involve enzymatic assays, protein interaction studies, and metabolic profiling to understand the role of Sumaresinol in cellular processes.

Results

Findings suggest that Sumaresinol participates in various biochemical pathways and could influence the function of enzymes and receptors within cells .

Materials Science

Summary of Application

Sumaresinol’s properties are being researched for applications in materials science, particularly in the development of new materials with specific mechanical or chemical properties.

Methods of Application

Materials science research involving Sumaresinol may include the study of its mechanical strength, thermal stability, and compatibility with other materials in composites.

Results

The research has indicated that Sumaresinol could contribute to the development of materials with improved performance for industrial applications .

Environmental Science

Summary of Application

Environmental science explores the impact of Sumaresinol on ecosystems and its potential use in environmental remediation.

Methods of Application

Studies in this field might assess the biodegradability of Sumaresinol, its accumulation in the environment, and its effects on flora and fauna.

Results

Initial research points to the importance of understanding the environmental fate of Sumaresinol and its derivatives, with implications for ecological health and safety .

This analysis provides a snapshot of the diverse applications of Sumaresinol across different scientific disciplines, highlighting its multifaceted role in research and potential for future innovation.

Nanotechnology

Summary of Application

Sumaresinol is being studied for its potential use in nanotechnology, particularly in the creation of nanocomposites and nanocarriers for drug delivery systems.

Methods of Application

The compound is incorporated into nanoparticles, which are then tested for their ability to carry and release therapeutic agents in a controlled manner. Techniques such as electron microscopy and dynamic light scattering are used to characterize the nanoparticles.

Results

The results indicate that Sumaresinol-based nanoparticles have promising characteristics for drug delivery, including stability, biocompatibility, and controlled release profiles .

Agricultural Science

Summary of Application

In agricultural science, Sumaresinol is explored for its role in plant growth and protection, potentially serving as a natural pesticide or growth stimulant.

Methods of Application

Field trials and greenhouse experiments are conducted to assess the effects of Sumaresinol on crop yield, pest resistance, and overall plant health. The compound is applied in various formulations and concentrations to determine optimal conditions.

Results

Studies show that Sumaresinol can enhance plant growth and yield while providing resistance against certain pests and diseases .

Food Science

Summary of Application

Research in food science has investigated Sumaresinol for its antioxidant properties, which could be beneficial in extending the shelf life of food products.

Methods of Application

Sumaresinol is added to food products, and various assays are performed to measure its impact on oxidative stability, microbial growth, and sensory attributes of the food.

Results

The findings suggest that Sumaresinol can improve the preservation of food items by inhibiting oxidation and microbial growth, thereby enhancing shelf life .

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHSKTMVSOWVLD-WPDRYGPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204491 | |

| Record name | Sumaresinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumaresinol | |

CAS RN |

559-64-8 | |

| Record name | Sumaresinolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumaresinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMARESINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLX0T88D9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

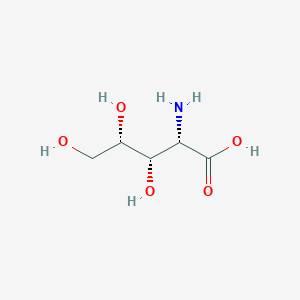

![(1R,3aS,4S,6aS)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B1254545.png)

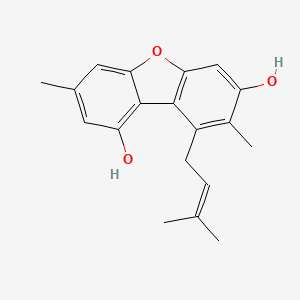

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)

![5-Bromo-3-[(4-fluorophenyl)-imidazol-1-ylmethyl]-1-[(4-fluorophenyl)methyl]indole](/img/structure/B1254564.png)

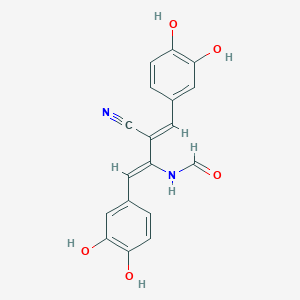

![N-[[(5S)-3-[4-(4-cyanopyrazol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1254565.png)

![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)